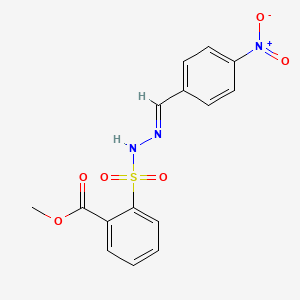
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is an organic compound with a complex structure that includes a nitrophenyl group, a methylene bridge, a hydrazino group, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with methyl 2-sulfobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate: Similar structure but lacks the nitro group.
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a chlorine substituent instead of a nitro group.
Methyl 2-((((4-methylphenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a methyl substituent instead of a nitro group.
Uniqueness
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
145865-91-4 |
|---|---|
Molecular Formula |
C15H13N3O6S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13N3O6S/c1-24-15(19)13-4-2-3-5-14(13)25(22,23)17-16-10-11-6-8-12(9-7-11)18(20)21/h2-10,17H,1H3/b16-10+ |
InChI Key |
UYZMBIOVNCLBJH-MHWRWJLKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



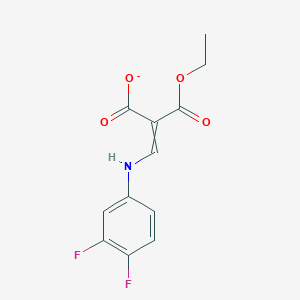
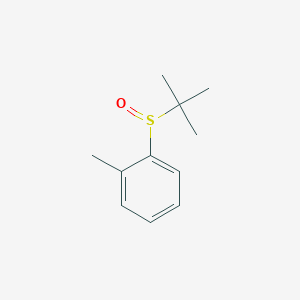
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)


![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
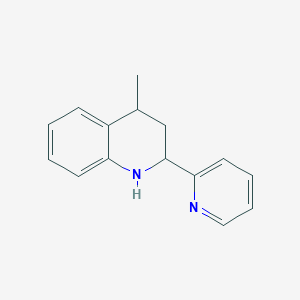
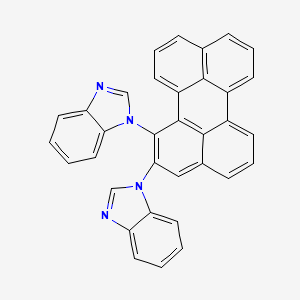
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
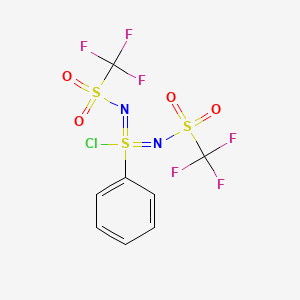
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
